molecular formula C7H8ClN B15072592 3-Chloro-2-ethylpyridine

3-Chloro-2-ethylpyridine

Cat. No.: B15072592
M. Wt: 141.60 g/mol
InChI Key: BFTNBGARNXDMEQ-UHFFFAOYSA-N
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Description

3-Chloro-2-ethylpyridine is an organic compound with the molecular formula C7H8ClN It is a derivative of pyridine, where the hydrogen atom at the third position is replaced by a chlorine atom and the hydrogen atom at the second position is replaced by an ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-ethylpyridine can be achieved through several methods. One common approach involves the chlorination of 2-ethylpyridine. This reaction typically requires the use of a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions to ensure selective chlorination at the desired position .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-ethylpyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The ethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Substituted pyridines with various functional groups.

    Oxidation: Ethylpyridine aldehydes or carboxylic acids.

    Reduction: Piperidine derivatives.

Scientific Research Applications

3-Chloro-2-ethylpyridine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-Chloro-2-ethylpyridine depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The chlorine atom and ethyl group can influence the compound’s binding affinity and specificity for its molecular targets .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-3-ethylpyridine
  • 3-Chloro-4-ethylpyridine
  • 2-Chloro-5-ethylpyridine

Uniqueness

3-Chloro-2-ethylpyridine is unique due to its specific substitution pattern, which can result in distinct chemical reactivity and biological activity compared to its isomers.

Properties

Molecular Formula

C7H8ClN

Molecular Weight

141.60 g/mol

IUPAC Name

3-chloro-2-ethylpyridine

InChI

InChI=1S/C7H8ClN/c1-2-7-6(8)4-3-5-9-7/h3-5H,2H2,1H3

InChI Key

BFTNBGARNXDMEQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC=N1)Cl

Origin of Product

United States

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